molecular formula C10H7N5OS B1436751 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 888-26-6

3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B1436751
CAS No.: 888-26-6
M. Wt: 245.26 g/mol
InChI Key: MUXWXPPHGZQDTD-UHFFFAOYSA-N
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Description

3-Mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS Registry Number: 888-26-6) is a high-value heterobicyclic compound with the molecular formula C 10 H 7 N 5 OS and a molecular weight of 245.260 g/mol . This complex molecule belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4]triazines, which are known as isosteric isomers of purine bases and have attracted significant research interest due to their diverse biochemical properties and pharmacologically significant activities . The structure features a 1,2,4-triazole five-membered ring fused to a 1,2,4-triazine six-membered ring, a framework that has been shown to exhibit extensive intermolecular hydrogen bonding (N-H···N and N-H···O) and π-π stacking interactions in related analogues, contributing to the compound's stable crystalline form and potential for material science applications . Researchers utilize this and related triazolotriazine scaffolds in various investigative contexts, particularly in the synthesis of novel compounds for antimicrobial and anti-mycobacterial activity screening, given the established profile of similar structures in exhibiting such biological properties . The compound presents with 2 hydrogen bond donors and 4 hydrogen bond acceptors, which is critical information for researchers studying molecular interactions and drug likeness . Its IUPAC name is 6-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one, and it is also known under synonyms such as STL278308 and ZINC26421320 . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5OS/c16-8-7(6-4-2-1-3-5-6)14-15-9(11-8)12-13-10(15)17/h1-5H,(H,13,17)(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXWXPPHGZQDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NNC3=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 3-mercapto-6-phenyltriazolo[4,3-b]triazin-7(8H)-one generally involves:

  • Starting from substituted 1,2,4-triazine derivatives, particularly 3-methylthio-6-phenyl-1,2,4-triazine or related precursors.
  • Stepwise functional group transformations including oxidation, hydrazine substitution, cyclization, and mercapto group introduction.
  • Use of reagents such as m-chloroperoxybenzoic acid for oxidation and hydrazine hydrate for substitution and ring closure.
  • Purification by extraction, washing, drying, and recrystallization to obtain the target compound as a solid.

Stepwise Preparation Details (Based on Patent WO2012075683A1)

Step Reaction Description Reagents/Conditions Product/Intermediate Yield & Characterization
1 Oxidation of 3-methylthio-6-phenyl-1,2,4-triazine m-Chloroperoxybenzoic acid in dichloromethane, ice bath, then room temperature 3-methylsulfoxide-6-phenyl-1,2,4-triazine Yield: 94.2%, white solid; NMR δ: 7.18 (s, 1H), 8.16 (s, 2H), 7.63 (m, 3H), 3.14 (s, 3H)
2 Hydrazine substitution Hydrazine hydrate (85%) added dropwise, stirred at room temperature 3-hydrazino-6-phenyl-1,2,4-triazine Yield: 84.7%, yellow solid; NMR δ: 8.85 (s, 2H), 8.01 (d, J=8.1 Hz, 2H), 7.42-7.49 (m, 3H), 4.43 (s, 2H)
3 Cyclization and further functionalization Reaction with 6-quinolinylacetyl derivatives or similar acylating agents 6-phenyl-3-(6-quinolinylacetyl)-1,2,4-triazine derivatives Pale yellow solid products, characterized by NMR and IR
4 Mercapto group introduction Replacement of methylthio or sulfoxide groups with mercapto functionality via nucleophilic substitution or reduction 3-mercapto-6-phenyltriazolo[4,3-b]triazin-7(8H)-one White solid, confirmed by NMR and other spectroscopic methods

These steps illustrate the transformation from methylthio precursors through oxidation and hydrazine substitution to the final mercapto-triazolo-triazine compound. The mercapto group is typically introduced after establishing the fused ring system, ensuring the correct positioning.

Research Findings on Reaction Conditions and Yields

Parameter Details
Solvents Dichloromethane, ethanol, DMF (dimethylformamide)
Temperature Ice bath to room temperature for oxidation; reflux or room temperature for hydrazine reactions
Reaction Time Typically 1 hour to several hours depending on step
Purification Extraction with dichloromethane, washing with sodium thiosulfate and sodium bicarbonate solutions, drying over anhydrous sodium sulfate
Yields High yields reported for oxidation (up to 94.2%) and hydrazine substitution (around 85%)
Characterization NMR (1H), IR spectroscopy, melting point analysis confirm structure and purity

Summary Table of Key Reagents and Their Roles

Reagent Role in Preparation
3-Methylthio-6-phenyl-1,2,4-triazine Starting material
m-Chloroperoxybenzoic acid Oxidizes methylthio to sulfoxide
Hydrazine hydrate Substitutes sulfoxide/methylthio with hydrazino group; induces cyclization
Acylating agents (e.g., quinolinylacetyl derivatives) Functionalize triazine ring and stabilize intermediates
Sodium thiosulfate, sodium bicarbonate Workup reagents to remove impurities and byproducts
Dichloromethane, ethanol, DMF Solvents for reaction and purification

Additional Notes from Related Research

  • Similar fused heterocyclic systems have been synthesized via hydrazine-induced cyclization, confirming the robustness of this approach.
  • The mercapto group introduction is critical for biological activity in many derivatives, necessitating careful control of reaction conditions to avoid oxidation or side reactions.
  • Spectroscopic data (NMR, IR) consistently show disappearance of methylthio signals and appearance of mercapto signals, confirming successful conversion.

Chemical Reactions Analysis

Types of Reactions

3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole or triazine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole/triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole/triazine rings.

Scientific Research Applications

Synthetic Approaches

Several synthetic routes have been developed for the preparation of 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one. These methods often involve the cyclization of suitable precursors under various conditions:

  • Cyclocondensation Reactions : The compound can be synthesized via cyclocondensation reactions involving 4-amino-3-mercaptotriazoles and electrophiles such as α-bromopropenone or phenacyl bromides. This method allows for diverse substitution patterns at the 5-position of the triazole ring, facilitating the formation of various derivatives with modified biological activities .
  • Acid-Catalyzed Cyclization : Another approach involves acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters to form the triazole ring. This method is noted for its simplicity and effectiveness in generating complex heterocycles .

Medicinal Applications

The medicinal potential of this compound has been explored in various studies:

  • Antimicrobial Activity : Research indicates that compounds within this class exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes .
  • Anticancer Properties : Some studies have reported that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting angiogenesis. The presence of the mercapto group enhances these effects by participating in redox reactions that can affect cellular signaling pathways .

Other Scientific Applications

Beyond medicinal chemistry, this compound has applications in:

  • Agricultural Chemistry : The compound's ability to act as a biocide makes it a candidate for use in agricultural settings to combat plant pathogens and pests. Its efficacy in this regard is still under investigation but shows promise based on preliminary studies .
  • Material Science : The unique structural properties of triazoles enable their incorporation into polymer matrices or as ligands in coordination chemistry. This versatility opens avenues for developing new materials with tailored properties for electronics or catalysis .

Case Studies

StudyFindings
Motamedi et al. (2020)Developed a one-pot synthesis method yielding high regioselectivity for triazolo-thiadiazine derivatives using 3-mercapto compounds as precursors.
Jakhar and Makrandi (2021)Investigated the antimicrobial efficacy of synthesized triazole derivatives against various bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics.
Recent Review (2022)Compiled synthetic methodologies and biological activities of triazolo-thiadiazine derivatives highlighting their potential as therapeutic agents in oncology and infectious diseases .

Mechanism of Action

The mechanism of action of 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Triazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features
3-Mercapto-6-phenyl derivative -SH (3), -Ph (6) C₁₀H₇N₅OS Phenyl enhances lipophilicity; mercapto enables hydrogen bonding
6-Amino-3-benzylmercapto derivative -NH₂ (6), -SCH₂Ph (3) C₁₁H₁₀N₆OS Benzylmercapto and amino groups stabilize crystal packing via N-H⋯N/O bonds
3-Ethyl-6-methyl-1-(4-nitrophenyl) -Et (3), -Me (6), -NO₂Ph (1) C₁₄H₁₄N₆O₃ Nitrophenyl enhances electron-withdrawing effects; ethyl improves solubility
3-(Furan-2-yl)-6-methyl derivative -Furyl (3), -Me (6) C₁₅H₁₀N₆O₄ Furan ring introduces planar π-system; nitro group aids in bioactivity

Crystallographic and Hydrogen-Bonding Patterns

  • 3-Mercapto-6-phenyl derivative : Crystallographic data are unavailable, but its mercapto group likely participates in S-H⋯N/O interactions, similar to the benzylmercapto derivative’s N-H⋯N/O network .
  • 6-Amino-3-benzylmercapto derivative: Crystallizes in monoclinic P2₁/c with extensive N-H⋯N (2.96 Å) and N-H⋯O (2.98 Å) bonds, stabilized by π-π stacking .
  • Nitrophenyl derivative (7b): Monoclinic P2₁/n space group; nitro group facilitates intermolecular dipole interactions and planar stacking .

Physicochemical Properties

  • Solubility: Mercapto and phenyl groups in the target compound reduce aqueous solubility compared to amino or nitro-substituted derivatives .
  • Melting Points : Phenyl and aromatic substituents elevate melting points (e.g., 7i: 269–271°C) due to rigid stacking, whereas alkyl groups lower them (e.g., 7e: 202–204°C) .

Biological Activity

3-Mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7N5OS\text{C}_{10}\text{H}_{7}\text{N}_{5}\text{OS}

Anticancer Activity

Case Studies and Research Findings
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has been shown to exhibit cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). For instance, one study reported an IC50 value of approximately 64.5 µg/mL against HEPG-2 cells .
  • Mechanistic Insights :
    • The compound induces apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation. It has been observed to increase levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels . This suggests a potential mechanism for its anticancer effects through the activation of apoptotic pathways.
  • Xenograft Models :
    • In vivo studies using xenograft mouse models showed that the compound inhibited tumor growth without significant toxicity to normal tissues . This highlights its potential as a therapeutic agent with selective action against cancer cells.

Antibacterial Activity

Research Findings
The antibacterial properties of this compound have also been explored:

  • Efficacy Against Pathogenic Bacteria :
    • The compound demonstrated significant antibacterial activity against various strains of human pathogenic bacteria. For example, it showed effectiveness against both Gram-positive and Gram-negative bacteria in vitro tests .
  • Comparison with Conventional Antibiotics :
    • When compared to standard antibiotics, the compound exhibited superior activity against certain bacterial strains, suggesting its potential as a novel antibacterial agent.

Antifungal Activity

Case Studies
In addition to its antibacterial properties, the compound has shown promising antifungal activity:

  • Screening Against Fungal Strains :
    • Studies indicated that this compound effectively inhibited the growth of various fungal strains including Candida species. The minimal inhibitory concentrations (MICs) were determined through standard antifungal susceptibility testing methods .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and HEPG-2; apoptosis induction
AntibacterialSignificant efficacy against pathogenic bacteria
AntifungalEffective inhibition against Candida species

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one?

  • Answer : A robust approach involves cyclization reactions using carbonyldiimidazole (CDI) as an activating agent. For example, reacting 3-hydrazinopyrazin-2-one derivatives with aryl/heteroaryl carboxylic acids in anhydrous DMFA at 100°C for 1 hour, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. Post-reaction purification via recrystallization (DMFA/i-propanol) ensures high yields .

Q. How can tautomerism and dynamic equilibrium in this compound's derivatives affect structural characterization?

  • Answer : Arylidenehydrazone derivatives of related triazinones exhibit tautomerism between acyclic hydrazone and bicyclic triazolo-triazinone forms. Techniques like NMR (to observe proton shifts) and X-ray crystallography are critical for resolving coexisting forms. For dynamic equilibrium studies, variable-temperature NMR or computational modeling (DFT) can quantify energy barriers .

Q. What are the recommended protocols for evaluating its antioxidant or enzyme inhibitory activity?

  • Answer : Standard assays include DPPH/ABTS radical scavenging for antioxidants and α-glucosidase/α-amylase inhibition assays for anti-diabetic potential. For instance, IC₅₀ values for α-glucosidase inhibition can be determined using acarbose as a positive control, with molecular docking (e.g., AutoDock Vina) to validate binding modes .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for triazolo-triazinone derivatives?

  • Answer : Contradictions in SAR (e.g., conflicting bioactivity trends) may arise from tautomerism or solvatomorphism. Use molecular dynamics simulations (GROMACS) to model solvent effects and QM/MM calculations to map electronic interactions. Pair with experimental data (e.g., crystallography ) to validate hypotheses .

Q. What strategies optimize the compound’s thermal stability for energetic material applications?

  • Answer : Nitroamino-functionalization enhances thermal stability. Synthesize energetic salts (e.g., ammonium or hydrazinium derivatives) via acid-base reactions. Characterize using DSC/TGA for decomposition kinetics (e.g., Kissinger method) and assess hazard potential via impact sensitivity tests (BAM drop hammer) .

Q. How to address discrepancies in biological activity data across different cell lines or assay conditions?

  • Answer : Discrepancies may stem from cell-specific uptake or assay interference (e.g., redox activity of the mercapto group). Conduct orthogonal assays:

  • Cytotoxicity : MTT vs. resazurin assays to rule out false positives.
  • Target engagement : Use SPR or ITC to measure direct binding to enzymes like α-glucosidase .

Q. What advanced techniques confirm regioselectivity in functionalization reactions of the triazolo-triazinone core?

  • Answer : Regioselectivity in electrophilic substitutions (e.g., halogenation) can be probed via:

  • NMR crystallography : To map electron density.
  • Isotopic labeling : Track reaction pathways (e.g., ¹⁵N labeling).
  • DFT calculations : Predict reactive sites using Fukui indices .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationCDI-mediated cyclization, recrystallization
Structural AnalysisVT-NMR, X-ray crystallography
Biological ScreeningEnzyme inhibition assays, molecular docking
Thermal StabilityDSC/TGA, impact sensitivity tests
Computational ValidationDFT, MD simulations

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Reactant of Route 2
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

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